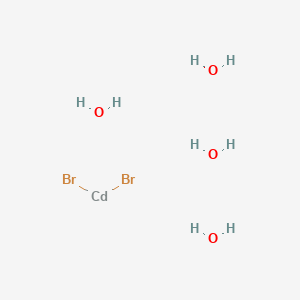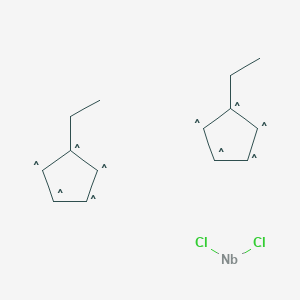
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is an organometallic compound with the molecular formula C14H18Cl2Nb. It is a dark brown powder with a melting point of 149°C . This compound is used primarily as a catalyst in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be synthesized through the reaction of niobium pentachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)niobium(IV) dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states or to elemental niobium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a base or a coordinating solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction can produce niobium(III) species .
Scientific Research Applications
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(ethylcyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. The niobium center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)niobium(IV) dichloride: Similar in structure but lacks the ethyl groups on the cyclopentadienyl rings.
Bis(methylcyclopentadienyl)niobium dichloride: Contains methyl groups instead of ethyl groups on the cyclopentadienyl rings.
Cyclopentadienylniobium(V) tetrachloride: A higher oxidation state compound with different reactivity.
Uniqueness
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is unique due to the presence of ethyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
Properties
Molecular Formula |
C14H18Cl2Nb |
|---|---|
Molecular Weight |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


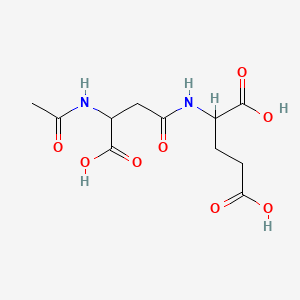


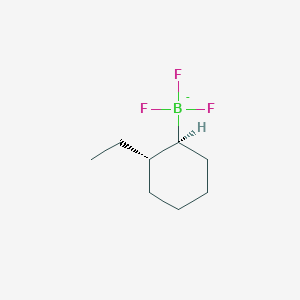
![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

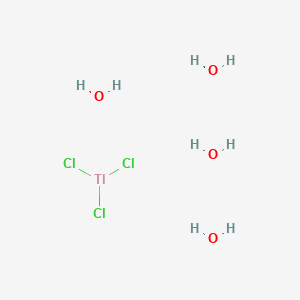
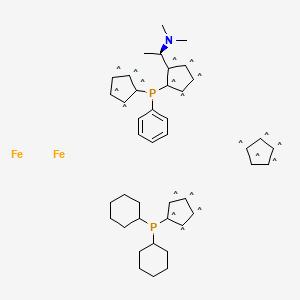



![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
